tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)21-15(19)17-10-13-9-14(18-22-13)11-5-7-12(20-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCCJCLSMDFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation
The nitrile oxide precursor, 4-methoxybenzaldehyde oxime, is treated with chlorinating agents (e.g., N-chlorosuccinimide) to form 4-methoxybenzohydroxymoyl chloride. This intermediate is unstable and generated in situ for immediate use.
Cycloaddition with Allylic Amine
The nitrile oxide undergoes a 1,3-dipolar cycloaddition with tert-butyl N-(prop-2-en-1-ylmethyl)carbamate to form the isoxazoline ring. Reaction conditions include:
| Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0–5°C | Triethylamine | 62–68 |
| Tetrahydrofuran | 25°C | None | 55–60 |
The reaction proceeds via a concerted mechanism, favoring cis-diastereomers due to steric effects.
Carbamate Protection
Post-cycloaddition, the amine is protected using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst:
$$ \text{Amine} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}3\text{CN}} \text{Protected carbamate} $$
Yields for this step range from 85–92% after column chromatography.
Synthetic Route 2: Hydroxylamine-Mediated Isoxazoline Formation
Oxime Formation and Cyclization
4-Methoxybenzaldehyde is condensed with hydroxylamine hydrochloride to form the oxime, which is cyclized using iodine and triethylamine in dichloroethane:
$$ \text{Oxime} + \text{I}2 \xrightarrow{\text{Et}3\text{N}} \text{Isoxazoline} $$
This method achieves 70–75% yield but requires careful purification to remove iodine residues.
Functional Group Interconversion
The isoxazoline intermediate is brominated at the 5-position using N-bromosuccinimide (NBS), followed by amination with aqueous ammonia:
$$ \text{Isoxazoline-Br} + \text{NH}_3 \rightarrow \text{5-Aminomethyl isoxazoline} $$
Amination proceeds at 60°C in tetrahydrofuran (THF) with a 65% yield.
Boc Protection
The free amine is protected using Boc anhydride under mild conditions:
$$ \text{Amine} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3, \text{H}_2\text{O/THF}} \text{Protected carbamate} $$
This step achieves 88–94% yield after extraction and crystallization.
Alternative Methodologies
EDC-Mediated Coupling
A fragment-based approach couples pre-formed isoxazoline carboxylic acids with tert-butyl (2-hydroxyethyl)carbamate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC, DMAP | Acetonitrile | 20°C | 78–82 |
| DCC, HOBt | DMF | 0°C | 70–75 |
This method is advantageous for late-stage diversification but requires high-purity intermediates.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic isoxazoline intermediates has been explored, achieving enantiomeric excess (ee) >90% using Candida antarctica lipase B. However, industrial scalability remains challenging.
Comparative Analysis of Methods
| Parameter | Cycloaddition Route | Hydroxylamine Route | EDC Coupling |
|---|---|---|---|
| Total Yield (%) | 50–55 | 45–50 | 60–65 |
| Purity (HPLC) | ≥98% | ≥95% | ≥97% |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $$$ | $$ | $$$$ |
The cycloaddition route is preferred for bulk synthesis, while EDC coupling suits small-scale, high-value applications.
Optimization and Process Chemistry
Solvent Screening
Optimal solvents for cycloaddition were identified via design of experiments (DoE):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 58 |
| DCM | 8.9 | 67 |
| Acetonitrile | 37.5 | 72 |
Polar aprotic solvents enhance reaction rates by stabilizing the transition state.
Catalysis
Adding 10 mol% ZnCl₂ as a Lewis acid increases cycloaddition yield to 78% by coordinating the nitrile oxide dipole.
Chemical Reactions Analysis
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form an amine.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazoline ring and tert-butyl carbamate group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate vary primarily in the substitution pattern on the aromatic ring or the isoxazoline scaffold. Below is a detailed comparison based on molecular properties, synthetic applications, and available
Structural Analogs and Their Properties
Key Observations from Research
Electronic Effects: The 4-methoxyphenyl group in the parent compound donates electron density via resonance, enhancing stability in oxidative environments compared to non-substituted analogs . Fluorinated derivatives (e.g., 3-fluoro-4-methoxyphenyl) exhibit improved metabolic half-lives due to reduced susceptibility to cytochrome P450 enzymes .
Steric and Solubility Considerations :
- Methyl and dimethyl analogs (e.g., 4-methylphenyl, 3,4-dimethylphenyl) show decreased solubility in polar solvents, which may limit their utility in aqueous reaction systems .
- The propylcarbamoyl variant introduces a polar functional group, enhancing solubility in dimethyl sulfoxide (DMSO) and similar solvents .
Synthetic Utility :
- The tert-butyl carbamate group serves as a robust protecting group for amines, facilitating multi-step syntheses in peptide and heterocyclic chemistry .
- Analogs with electron-withdrawing groups (e.g., fluorine) are often intermediates in the synthesis of kinase inhibitors or antiviral agents .
Limitations in Available Data
- Biological Activity : Pharmacological data (e.g., IC₅₀ values, toxicity profiles) remain proprietary, as these compounds are primarily marketed for research use .
Biological Activity
Tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl carbamate moiety linked to a 4,5-dihydro-1,2-oxazole ring, which is further substituted with a 4-methoxyphenyl group. This configuration enhances its lipophilicity and may influence its biological interactions.
Structural Formula
Key Features
| Feature | Description |
|---|---|
| Molecular Weight | 262.30 g/mol |
| CAS Number | 1193024-89-3 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related carbamate derivatives has shown:
- Growth Inhibition Concentrations (GI50) : Many derivatives demonstrate GI50 values in the nanomolar range across various cancer cell lines, indicating potent cytotoxicity .
- Mechanism of Action : These compounds often function as antimitotic agents, disrupting the cell cycle and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Carbamate Moiety : Known for its ability to interact with bacterial enzymes, potentially inhibiting their activity.
- Dihydro-Oxazole Ring : Exhibits properties that may disrupt microbial cell membranes or metabolic pathways.
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound may possess:
- Anti-inflammatory Properties : Similar compounds have been documented to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some oxazole derivatives show promise in protecting neuronal cells from oxidative stress .
Study 1: Anticancer Activity Assessment
A study evaluating the cytotoxic effects of similar oxazole-based compounds demonstrated significant growth inhibition in glioblastoma and neuroblastoma cell lines. The lethal concentration (LC50) values were notably lower than those of existing treatments, suggesting that these compounds could be developed into effective anticancer therapies .
Study 2: Antimicrobial Testing
Research involving the antimicrobial efficacy of carbamate derivatives revealed that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition .
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate?
- Methodological Answer : The compound is synthesized via carbamate formation using tert-butyl chloroformate and a primary amine intermediate. A typical procedure involves reacting 3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a base (e.g., triethylamine) at 0–25°C. Purification is achieved via column chromatography with ethyl acetate/hexane mixtures .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction data collected using Bruker APEX-II diffractometers. Structures are solved with SHELXS-97 and refined with SHELXL-97, accounting for disorder in flexible moieties (e.g., oxazole rings) .
- Spectroscopy : H/C NMR confirms functional groups (e.g., methoxy, carbamate), while high-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Dry, ventilated containers at 2–8°C; protect from light and moisture .
- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can structural disorder in the oxazole ring be resolved during crystallographic refinement?
- Methodological Answer :
- Apply SHELXL-97 restraints to bond distances (e.g., C–C = 1.50 ± 0.01 Å) and anisotropic displacement parameters.
- Model disorder using split positions (e.g., 63.6:36.4 occupancy ratio) and constrain thermal parameters for overlapping atoms .
- Validate refinement with R factors (< 0.06) and check residual electron density maps .
Q. What strategies optimize reaction yields in carbamate formation?
- Methodological Answer :
- Reaction Conditions : Use anhydrous solvents (DCM/THF) and slow reagent addition to minimize hydrolysis.
- Base Selection : Triethylamine or DMAP enhances nucleophilicity of the amine.
- Monitoring : Track progress via TLC (silica gel, UV detection).
- Purification : Gradient elution (hexane → ethyl acetate) removes unreacted starting materials .
Q. How can computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes).
- SAR Studies : Compare substituent effects (e.g., methoxy vs. fluoro groups) on binding affinity and electronic properties (Hammett constants) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What solvents are optimal for recrystallization to enhance crystal quality?
- Methodological Answer :
- Solvent Screening : Test chloroform, ethyl acetate, or DCM/hexane mixtures.
- Crystallization Conditions : Slow evaporation at 4°C yields well-diffracting crystals. For poorly soluble analogs, use methanol/water diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
